molecular formula C17H19N3O6S B2845404 N-(5-(4-(isopropylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 1171724-80-3

N-(5-(4-(isopropylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

Cat. No.: B2845404
CAS No.: 1171724-80-3
M. Wt: 393.41
InChI Key: ZEXVAVWXRAPJTM-UHFFFAOYSA-N
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Description

The compound appears to contain several functional groups including an oxadiazole ring, a dihydro-1,4-dioxine ring, and a sulfonyl group. The presence of these functional groups could suggest potential biological activity, as these groups are often seen in biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the functional groups present. For example, the sulfonyl group could potentially undergo substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the functional groups present. For example, the presence of the sulfonyl group could influence the compound’s solubility and reactivity .

Scientific Research Applications

Synthesis and Antimicrobial Activities : Research into N-substituted derivatives of oxadiazole compounds, such as those related to the chemical structure , has revealed their potential in antimicrobial applications. For example, a study on the synthesis, spectral analysis, and anti-bacterial activity of N-substituted derivatives showed these compounds exhibited moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria (H. Khalid et al., 2016).

Anticancer Potential : Oxadiazole derivatives have also been explored for their anticancer properties. A study synthesizing 1,3,4-oxadiazole derivatives evaluated their in vitro anticancer activity, revealing some compounds to be active against cancer cell lines, including breast cancer (Salahuddin et al., 2014). Another research effort focused on the design, synthesis, and anticancer evaluation of benzamides containing oxadiazole and thiazole moieties, where most tested compounds showed moderate to excellent anticancer activity compared to etoposide (B. Ravinaik et al., 2021).

Antidiabetic Screening : Oxadiazole derivatives have been evaluated for their potential antidiabetic effects through in vitro screening. One study synthesized a series of N-substituted-6-methyl-4-{4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methoxyphenyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides, which were tested for α-amylase inhibition, showing promise as antidiabetic agents (J. Lalpara et al., 2021).

Antimicrobial Agents Development : Novel benzimidazole–oxadiazole hybrid molecules have been synthesized and shown to possess potent antimicrobial activities, including anti-tubercular activity against Mycobacterium tuberculosis. Some compounds exhibited significant activity, surpassing standard drugs like pyrazinamide and ciprofloxacin (N. Shruthi et al., 2016).

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that have affinity for sulfonyl groups

Mode of Action

Based on its structural similarity to other sulfonyl-containing compounds, it may act as an inhibitor or modulator of its target proteins or enzymes . The benzyl and oxadiazol groups in the compound could potentially interact with the active sites of these targets, leading to changes in their function.

Future Directions

Future research on this compound could involve studying its biological activity, optimizing its synthesis, and investigating its mechanism of action .

Properties

IUPAC Name

N-[5-[(4-propan-2-ylsulfonylphenyl)methyl]-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O6S/c1-11(2)27(22,23)13-5-3-12(4-6-13)9-15-19-20-17(26-15)18-16(21)14-10-24-7-8-25-14/h3-6,10-11H,7-9H2,1-2H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEXVAVWXRAPJTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)C3=COCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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